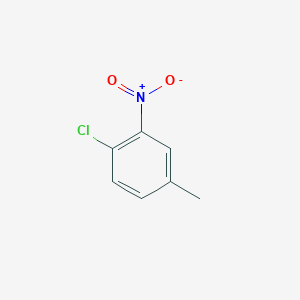

4-Chloro-3-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWESJZZPAJGHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058995 | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-60-1 | |

| Record name | 4-Chloro-3-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8MPL73NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-nitrotoluene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound (CAS No: 89-60-1). This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]

Core Chemical and Physical Properties

This compound is a clear, yellow to pale orange liquid or solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [4][5] |

| Molecular Weight | 171.58 g/mol | [4][5] |

| Appearance | Clear yellow liquid or yellow to pale orange solid | [1][2][4] |

| Melting Point | 7 °C (lit.) | [3][4][6] |

| Boiling Point | 260 °C at 745 mmHg (lit.) | [4][6][7] |

| Density | 1.297 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.558 (lit.) | [4][6] |

| Flash Point | 129 °C (264.2 °F) | [2][6] |

| XLogP3 | 2.8 | [3] |

| InChI Key | NWESJZZPAJGHRZ-UHFFFAOYSA-N | [6] |

| SMILES String | Cc1ccc(Cl)c(c1)--INVALID-LINK--=O | [6] |

Spectroscopic Data

Vibrational spectral analysis of this compound has been conducted using Raman and IR spectroscopy.[4][6] Detailed spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), are available in various databases.[8][9][10]

| Spectrum Type | Availability | Source(s) |

| ¹³C NMR | Available | [8] |

| ¹H NMR | Available | [8] |

| Mass Spectrum (GC-MS) | Available | [9] |

| FTIR Spectrum | Available | [10] |

| Raman Spectrum | Available | [8] |

Solubility and Reactivity

This compound has limited solubility in water due to its predominantly hydrophobic characteristics, stemming from the aromatic ring and chlorine atom.[1] It is, however, readily soluble in common organic solvents such as ethanol (B145695), ethers, benzene, toluene, and chloroform.[1][11]

The chemical reactivity of the molecule is significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.[1] This makes the aromatic ring electron-deficient and affects its behavior in chemical reactions, particularly electrophilic substitution reactions.[1][11] The nitro group can be reduced to an amine, providing a pathway to a variety of other functional groups, which is a key step in many of its applications.[11]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a range of commercially important molecules.[1][11]

-

Pharmaceutical Intermediates : It is a crucial building block for various pharmaceutical compounds.[11] It is used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which act as selective inhibitors for the enzyme PARP-2.[4][12] It is also a starting reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potential antagonists for the N-Methyl-D-aspartic acid-glycine receptor.[13]

-

Agrochemicals : The compound serves as a precursor for herbicides and insecticides.[11]

-

Dyes and Pigments : It is used in the manufacturing of various dyes, including indigo (B80030) dyes, and pigments.[1][11][13]

-

Organic Synthesis : It is used in the synthesis of other organic compounds, such as 4-(2-hydroxyethylamino)-3-nitrotoluene.[4][6]

Caption: Logical flow from this compound to its applications.

Experimental Protocols

A. Synthesis of this compound from 4-Methyl-2-nitrobenzoic Acid

This method provides a laboratory-scale synthesis route.

Materials and Reagents:

-

4-Methyl-2-nitrobenzoic acid (36.2 mg)

-

Silver sulfate (B86663) (6.2 mg)

-

Copper (I) acetate (B1210297) (36.3 mg)

-

2,9-dimethyl-1,10-o-phenanthroline (12.5 mg)

-

Sodium chloride (17.5 mg)

-

Dimethyl sulfoxide (B87167) (DMSO) (4 mL)

-

Ethyl acetate (30 mL)

-

Distilled water

-

Silak reactor tube with magnetic stirrer

Procedure: [14]

-

To a Silak reactor tube equipped with a magnetic stirrer, add silver sulfate (6.2 mg), copper (I) acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg) sequentially.[14]

-

Add 4 mL of dimethyl sulfoxide as the solvent.[14]

-

Heat the reaction mixture to 160 °C and stir for 24 hours under an oxygen atmosphere.[14]

-

After completion, quench the reaction by adding an appropriate amount of distilled water.[14]

-

Extract the aqueous mixture three times with ethyl acetate (10 mL each).[14]

-

Combine the organic phases and concentrate under reduced pressure to yield 1-chloro-4-methyl-2-nitrobenzene (this compound). The reported yield is 51% (17.5 mg).[14]

Caption: Experimental workflow for the synthesis of this compound.

B. Industrial Synthesis: Nitration of p-Chlorotoluene

The most common industrial production route is the electrophilic aromatic substitution of p-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.[11] This reaction produces a mixture of isomers, including this compound and 4-chloro-2-nitrotoluene, which are then separated, typically by fractional distillation.[11]

C. Synthesis of 4-Chloro-3-nitrobenzoic Acid via Oxidation

This compound can be oxidized to form 4-Chloro-3-nitrobenzoic acid, another important intermediate.

Procedure: [15]

-

Dissolve this compound (38.0g, 0.245mol) in a mixture of ethanol (400mL) and water (200mL).[15]

-

Add potassium permanganate (B83412) (77.0g, 0.49mol).[15]

-

Allow the mixture to react at 30°C for 1 hour.[15]

-

Filter the mixture and remove the organic solvent from the filtrate under reduced pressure to obtain the product.[15]

Safety Information

This compound is a hazardous chemical. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][16]

| Safety Aspect | Information | Source(s) |

| Signal Word | Warning | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [6][7] |

| Precautionary Statements | P261, P264, P271, P273, P302+P352, P305+P351+P338, P405 | [2][6] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2 | [6] |

| Target Organs | Respiratory system | [6] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter | [6] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][7] Store locked up.[2] |

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 89-60-1 [chemicalbook.com]

- 5. This compound | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound technical grade 89-60-1 [sigmaaldrich.com]

- 7. This compound , 97% , 89-60-1 - CookeChem [cookechem.com]

- 8. This compound(89-60-1) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. lookchem.com [lookchem.com]

- 13. 4 Chloro Nitro Toluene - Trading [trading.bhayanigroup.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. file1.lookchem.com [file1.lookchem.com]

An In-Depth Technical Guide to 4-Chloro-3-nitrotoluene (CAS 89-60-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrotoluene (CAS 89-60-1), a pivotal chemical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and safety protocols, presenting quantitative data in structured tables and outlining experimental procedures.

Physicochemical Properties

This compound is a yellow to pale orange solid or clear yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89-60-1 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Appearance | Yellow to pale orange solid or clear yellow liquid | [1][2] |

| Melting Point | ~7-17 °C | [2][4] |

| Boiling Point | ~260-266 °C at 745-760 mmHg | [3][4] |

| Density | ~1.297-1.356 g/cm³ at 25 °C | [1][3] |

| Solubility | Limited solubility in water; soluble in organic solvents such as benzene, toluene, and chloroform. | [1] |

| Refractive Index | n20/D 1.558 | [4] |

| Flash Point | 129 °C (264.2 °F) | [4] |

Synthesis and Production

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-chlorotoluene.[3] This process involves nitration using a mixture of concentrated nitric and sulfuric acids, which yields a mixture of isomers, primarily this compound and 4-chloro-2-nitrotoluene.[3] The isomeric mixture is then separated, typically via fractional distillation, to isolate the desired product.[3]

An alternative, though less common for large-scale production, is the chlorination of m-nitrotoluene.[3] Additionally, laboratory-scale synthesis from 4-methyl-2-nitrobenzoic acid has been reported.[5]

References

A Comprehensive Technical Guide to 4-Chloro-3-nitrotoluene

This technical guide provides an in-depth overview of 4-Chloro-3-nitrotoluene, a pivotal chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and dye manufacturing. The document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] Its core physicochemical characteristics are summarized in the table below, providing a comprehensive reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol [2] |

| CAS Number | 89-60-1[2] |

| Melting Point | 7 °C[2] |

| Boiling Point | 260 °C at 745 mmHg[2] |

| Density | 1.297 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.558[2] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ethers.[1] |

| Appearance | Clear yellow liquid[3] |

Synthesis and Purification Protocols

The primary industrial synthesis of this compound is achieved through the nitration of p-chlorotoluene.[1] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[1] A critical aspect of this synthesis is the management of isomeric byproducts, principally 4-chloro-2-nitrotoluene (B43163), and dinitrated compounds.[1][2]

General Synthesis Protocol: Nitration of p-Chlorotoluene

A common laboratory-scale synthesis involves the controlled addition of a nitrating mixture (concentrated nitric and sulfuric acids) to p-chlorotoluene. The reaction temperature is carefully maintained to optimize the yield of the desired this compound isomer and minimize the formation of dinitrated byproducts.[1] The crude product is then washed with water and a dilute alkaline solution, such as soda ash, to neutralize residual acids.[2] Separation of the this compound from its 4-chloro-2-nitrotoluene isomer is typically accomplished through fractional distillation.[1][2]

Purification Protocol: Removal of Dinitro Impurities

A patented method for purifying the crude mixture of 4-chloronitrotoluenes involves diminishing the dinitro impurities. One example of this procedure includes heating the crude product, which contains dinitro impurities, with water, sodium hydroxide, and an oxidizing agent like potassium ferricyanide.[2] For instance, a crude mixture containing 0.4% by weight of dinitro impurity is heated to 100°C for four hours with water, sodium hydroxide, and potassium ferricyanide.[2] After cooling, the oil layer is separated from the aqueous layer, resulting in a product with a significantly reduced dinitro content of 0.1% by weight.[2]

Key Reactions and Applications in Drug Development

This compound serves as a versatile building block for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Reduction to 3-Chloro-4-toluidine

A frequent subsequent reaction is the reduction of the nitro group to an amine, yielding 3-chloro-4-toluidine. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients. A preferred method for this reduction is the use of iron powder or filings in the presence of a dilute acid, such as hydrochloric acid, at reflux temperature.[4] The crude 2-chloro-4-nitrotoluene (B140621) is added slowly to a boiling mixture of iron and dilute HCl in an aqueous system.[4] The completion of the reaction can be monitored by observing the color change of the condensate in the reflux column.[4]

Synthesis of PARP-2 Selective Inhibitors

In the realm of drug discovery, this compound is utilized in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been identified as selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2).[3] This highlights its importance in developing targeted cancer therapies.

Precursor for Agrochemicals and Dyes

Beyond pharmaceuticals, this compound is a precursor for herbicides and insecticides.[1] It is also instrumental in the manufacturing of various dyes and pigments.[1] For example, it was used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene.[5]

Analytical Characterization

The identification and purity assessment of this compound and its derivatives are commonly performed using a range of analytical techniques. Gas Chromatography with Flame Ionization Detection (GC/FID) is a standard method for analyzing nitroaromatic compounds.[6] Spectroscopic methods are also crucial for structural elucidation, with vibrational spectral analysis using Raman and IR spectroscopy having been studied for this compound.[3] Public databases like PubChem provide extensive spectral information, including 1H NMR, Mass Spectrometry, and IR spectra.[7]

Synthetic Workflow Example

The following diagram illustrates a typical synthetic pathway starting from p-chlorotoluene to produce this compound, which is then subsequently reduced to the valuable intermediate, 3-chloro-4-toluidine.

References

- 1. nbinno.com [nbinno.com]

- 2. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 3. This compound | 89-60-1 [chemicalbook.com]

- 4. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 5. This compound technical grade 89-60-1 [sigmaaldrich.com]

- 6. Analytical Method [keikaventures.com]

- 7. This compound | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-3-nitrotoluene melting point and boiling point

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of this compound. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key workflows and synthesis pathways relevant to professionals in research and drug development.

Physicochemical Data of this compound

This compound is an organic compound with the chemical formula C₇H₆ClNO₂.[1] At room temperature, it exists as a yellow to pale orange solid or a clear yellow liquid.[1][2] The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| CAS Number | 89-60-1 | [1][3] |

| IUPAC Name | 1-chloro-4-methyl-2-nitrobenzene | [1][4] |

| Appearance | Yellow to pale orange solid; Clear yellow liquid | [1][2] |

| Melting Point | 7 °C (literature value)[2][5]; 34.00 °C[1] | [1][2][5] |

| Boiling Point | 260 °C at 745 mmHg (literature value)[2][5]; 266.00 °C[1] | [1][2][5] |

| Density | 1.297 g/mL at 25 °C (literature value)[2][5]; 1.3560 g/cm³[1] | [1][2][5] |

| Refractive Index | n20/D 1.558 (literature value) | [2][5] |

Experimental Protocols for Property Determination

The determination of a compound's melting and boiling points are fundamental laboratory techniques used to identify a substance and assess its purity.[6] A pure substance typically has a sharp melting point range of one to two degrees, while impurities tend to lower and broaden this range.[7]

Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

-

Glass capillary tubes (one end sealed)[9]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid this compound is introduced into the open end of a capillary tube.[10] The tube is then tapped gently to cause the solid to fall to the closed end, and further compacted by dropping it through a long narrow tube to achieve a sample height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[7][9]

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted into a clear liquid. This range is the melting point of the sample.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[12]

Apparatus:

-

Thiele tube or other heating apparatus (e.g., MelTemp)[13][14]

-

Small test tube (e.g., Durham tube)[12]

-

Capillary tube (one end sealed)[11]

-

Thermometer[6]

-

Liquid sample of this compound

-

Heating medium (e.g., mineral oil)[12]

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[6] A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.[12][14]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is then immersed in a Thiele tube filled with a heating medium like mineral oil.[12][14]

-

Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and vigorous stream of bubbles emerges from the open end of the capillary tube.[12]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][14] It is also recommended to record the barometric pressure for accuracy.[11]

Mandatory Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown chemical compound, incorporating the determination of its physical properties as a key step.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 89-60-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 97% , 89-60-1 - CookeChem [cookechem.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. phillysim.org [phillysim.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility of 4-Chloro-3-nitrotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 4-Chloro-3-nitrotoluene

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for the design of solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Clear yellow to orange liquid or solid | [2][3] |

| Melting Point | 7 °C | |

| Boiling Point | 260 °C at 745 mmHg | |

| Density | 1.297 g/mL at 25 °C | |

| CAS Number | 89-60-1 | [2] |

Qualitative Solubility Profile

Based on available literature, this compound exhibits limited solubility in water due to its predominantly non-polar aromatic structure.[4] It is expected to be more soluble in common organic solvents.[4] Qualitative assessments indicate good solubility in non-polar aromatic solvents and chlorinated hydrocarbons.

Known to be more soluble in:

The presence of the polar nitro group and the chlorine atom may also allow for some solubility in more polar organic solvents, though likely to a lesser extent than in non-polar solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol combines the gravimetric method for its simplicity and accuracy with UV-Vis spectroscopy for its sensitivity, particularly for determining the solubility of sparingly soluble compounds.[5][6]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Vials with screw caps

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

Part 1: Preparation of a Saturated Solution (Equilibrium Method)

-

Establish Equilibrium: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is necessary to ensure saturation.[7]

-

Temperature Control: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). If a shaker bath is unavailable, a magnetic stirrer on a hotplate with a temperature probe can be used. Ensure the temperature is controlled accurately.[7]

-

Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]

Part 2: Sample Analysis

Method A: Gravimetric Analysis [5][8]

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

Weighing the Solution: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying to Constant Weight: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved (i.e., the weight does not change between consecutive weighings).

-

Final Weighing: Accurately weigh the vial with the dry solid residue.

-

Calculation:

-

Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Method B: UV-Vis Spectroscopic Analysis [6]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Determine λmax: Scan one of the standard solutions across a suitable UV wavelength range to determine the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

Sample Preparation: Withdraw a small aliquot of the filtered saturated solution (from Part 1, step 5) and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

Technical Guide: ¹H NMR Spectrum of 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-nitrotoluene. Due to the limited availability of public experimental spectra, this document presents a predicted ¹H NMR spectrum, which serves as a reliable estimation for analytical and research purposes. The guide includes predicted chemical shifts (δ), coupling constants (J), signal multiplicities, and integration values. A standard experimental protocol for the acquisition of such a spectrum is also detailed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been estimated using advanced computational algorithms and provide a close approximation of experimental results.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.05 | d | ~2.2 | 1H |

| H-5 | 7.55 | d | ~8.4 | 1H |

| H-6 | 7.30 | dd | ~8.4, ~2.2 | 1H |

| -CH₃ | 2.50 | s | - | 3H |

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for aromatic compounds.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the predicted relationships between its aromatic protons, including their chemical shifts and coupling interactions.

Caption: Molecular structure and predicted proton couplings of this compound.

In-Depth Technical Guide: 13C NMR Spectral Data for 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-3-nitrotoluene. Due to the limited availability of public experimental spectra, this guide presents a high-quality predicted 13C NMR dataset, alongside a detailed, generalized experimental protocol for acquiring such data for solid aromatic compounds. This document is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of experimental spectra and provide a reliable estimation of the expected chemical shifts.

The structure of this compound with the conventional numbering of the carbon atoms is shown below:

FT-IR Spectrum Analysis of 4-Chloro-3-nitrotoluene: A Technical Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-3-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document details the vibrational spectroscopy of the compound, offering a comprehensive interpretation of its spectral features. The guide includes a summary of characteristic absorption bands, a detailed experimental protocol for spectral acquisition, and visual diagrams illustrating the analytical workflow and the correlation between molecular structure and spectral data.

Introduction to the FT-IR Analysis of this compound

This compound is an aromatic compound with the chemical formula C₇H₆ClNO₂. Its molecular structure, comprising a substituted benzene (B151609) ring with a methyl group, a chlorine atom, and a nitro group, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups and elucidating the molecular structure of compounds like this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its chemical bonds.

The key functional groups present in this compound are:

-

An aromatic ring

-

A nitro group (-NO₂)

-

A chloro group (-Cl)

-

A methyl group (-CH₃)

Each of these groups exhibits characteristic absorption bands in the FT-IR spectrum, allowing for a detailed structural confirmation.

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies and their assignments based on established literature values for similar aromatic compounds. A comprehensive vibrational spectral analysis of this compound has been conducted using Raman and infrared spectroscopy, providing detailed assignments of the fundamental vibrational modes[1].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Aromatic Ring |

| 2985 - 2950 | Medium | Asymmetric C-H stretching | Methyl Group (-CH₃) |

| 2880 - 2860 | Medium | Symmetric C-H stretching | Methyl Group (-CH₃) |

| 1600 - 1585 | Medium | Aromatic C=C in-ring stretching | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretching | Nitro Group (-NO₂) |

| 1500 - 1400 | Medium | Aromatic C=C in-ring stretching | Aromatic Ring |

| 1465 - 1440 | Medium | Asymmetric C-H bending | Methyl Group (-CH₃) |

| 1385 - 1370 | Medium | Symmetric C-H bending (umbrella mode) | Methyl Group (-CH₃) |

| 1360 - 1290 | Strong | Symmetric NO₂ stretching | Nitro Group (-NO₂) |

| 890 - 835 | Medium | C-N stretching | Nitro Group (-NO₂) |

| 850 - 550 | Strong | C-Cl stretching | Chloro Group (-Cl) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending | Aromatic Ring |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound requires meticulous sample preparation. Given its low melting point (5-7 °C), the compound can be analyzed as either a liquid or a solid. The following protocols describe standard methods for sample preparation and spectral acquisition.

Sample Preparation

Method 1: KBr Pellet Method (for solid samples)

-

Grinding: Finely grind approximately 1-2 mg of solid this compound using an agate mortar and pestle.

-

Mixing: Add about 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly. KBr is transparent in the mid-IR range and serves as a matrix.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Thin Film Method (for liquid or low-melting solid samples)

-

Sample Application: Place a small drop of molten this compound or a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) onto a KBr or NaCl salt plate.

-

Film Formation: If a solvent is used, allow it to evaporate completely, leaving a thin film of the sample on the plate. If using the molten sample, place a second salt plate on top and gently press to create a thin capillary film.

-

Analysis: Mount the salt plate(s) in the sample holder of the FT-IR spectrometer for measurement.

Method 3: Attenuated Total Reflectance (ATR) Method

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the FT-IR spectrum of the sample.

Spectral Acquisition

-

Instrument Purging: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/salt plates). This is crucial for obtaining the sample's true absorbance spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mandatory Visualizations

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of this compound.

References

Mass Spectrometry of 4-Chloro-3-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-chloro-3-nitrotoluene, a compound of interest in various chemical and pharmaceutical research areas. This document details its fragmentation patterns under electron ionization (EI), presents key mass spectral data, and outlines a typical experimental protocol for its analysis.

Introduction

This compound (C7H6ClNO2) is an aromatic compound with a molecular weight of 171.58 g/mol .[1] Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this and related molecules. Understanding its behavior under mass spectrometric conditions is essential for researchers working with this compound. This guide focuses on the data obtained from electron ionization mass spectrometry (EI-MS), a common and powerful method for analyzing volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrum and Data

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that provide a unique fingerprint for its identification. The mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the loss of functional groups and rearrangements.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits several key peaks. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.[2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion | Ion Structure |

| 171 | 65 | [M]+• (Molecular Ion) | [C7H6ClNO2]+• |

| 141 | 10 | [M - NO]+ | [C7H6ClO]+ |

| 125 | 20 | [M - NO2]+ | [C7H6Cl]+ |

| 89 | 100 | [M - NO2 - Cl]+ | [C7H6]+ |

| 77 | 40 | [C6H5]+ | [C6H5]+ |

| 63 | 35 | [C5H3]+ | [C5H3]+ |

| 51 | 25 | [C4H3]+ | [C4H3]+ |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed daughter ions.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-nitrotoluene is a polysubstituted aromatic compound of significant interest as a chemical intermediate. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the complex interplay of the electronic and steric effects of its three substituents: a chloro group, a nitro group, and a methyl group. This guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, including the directing effects of its substituents, predicted regioselectivity for key EAS reactions, and representative experimental protocols. Due to the highly deactivated nature of the aromatic ring, further electrophilic substitution on this compound is challenging and often requires forcing conditions.

Core Concepts: Substituent Effects and Reactivity

The susceptibility of the this compound aromatic ring to electrophilic attack is dictated by the combined influence of its substituents.

-

Methyl Group (-CH₃): Located at position 1, the methyl group is an activating, ortho, para-director due to its electron-donating inductive (+I) and hyperconjugation effects.[1]

-

Nitro Group (-NO₂): Positioned at carbon 3, the nitro group is a strongly deactivating, meta-director. Its powerful electron-withdrawing inductive (-I) and resonance (-M) effects significantly reduce the electron density of the aromatic ring, making it less nucleophilic.[1][2]

-

Chloro Group (-Cl): At position 4, the chloro group is deactivating yet an ortho, para-director. Its electron-withdrawing inductive effect (-I) outweighs its electron-donating resonance effect (+M), leading to overall deactivation. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chloro group.[3]

The cumulative effect of a strongly deactivating meta-director (NO₂) and a deactivating ortho, para-director (Cl) renders the this compound ring significantly less reactive towards electrophiles than benzene (B151609) or toluene.[3] Electrophilic substitution reactions, therefore, generally necessitate harsh reaction conditions.

Regioselectivity in Electrophilic Aromatic Substitution

The positions of electrophilic attack on the this compound ring are determined by the competing directing effects of the three substituents. The available positions for substitution are C-2, C-5, and C-6.

-

Position C-2: ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and directed by the chloro group (ortho).

-

Position C-5: meta to the methyl group and ortho to the nitro group. This position is strongly deactivated by the nitro group.

-

Position C-6: ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and directed by the chloro group (meta).

Based on these competing effects, electrophilic attack is most likely to occur at the positions activated by the ortho, para-directing groups (methyl and chloro) and simultaneously meta to the strongly deactivating nitro group. Therefore, positions C-2 and C-6 are the most probable sites for electrophilic substitution.

References

- 1. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electron-Withdrawing Effects in 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent in the molecular structure of 4-Chloro-3-nitrotoluene. The interplay between the chloro and nitro substituents on the toluene (B28343) ring significantly influences the molecule's reactivity, spectroscopic properties, and overall chemical behavior. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of the underlying electronic principles to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is an aromatic compound characterized by a toluene backbone substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The presence and relative positions of these functional groups create a unique electronic environment within the benzene (B151609) ring, governed by a combination of inductive and resonance effects. Understanding these electronic effects is paramount for predicting the molecule's reactivity in various chemical transformations, a crucial aspect in synthetic chemistry and the development of novel pharmaceutical agents.

The chloro and nitro groups are both classified as electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic π-system.[1] This deactivation has profound implications for the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions.

Electronic Effects of Substituents

The electronic influence of the chloro and nitro groups on the toluene ring is a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (±M or ±R).

-

Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds. Both chlorine and the nitrogen of the nitro group are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the σ-framework.[1]

-

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

-

Nitro Group (-M): The nitro group exhibits a strong electron-withdrawing resonance effect. The π-electrons from the benzene ring can be delocalized onto the nitro group, resulting in a significant decrease in electron density, particularly at the ortho and para positions relative to the nitro group.

-

Chloro Group (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through a +M effect. This effect increases electron density, primarily at the ortho and para positions relative to the chlorine atom. However, for halogens, the -I effect is generally stronger than the +M effect, leading to an overall deactivation of the ring towards electrophilic attack.[1]

-

The interplay of these effects in this compound dictates the electron density distribution around the ring and, consequently, its chemical reactivity.

Diagram 1: Interplay of inductive and resonance effects in this compound.

Quantitative Analysis of Substituent Effects

Table 1: Hammett Substituent Constants for Chloro and Nitro Groups

| Substituent | σmeta | σpara |

| -Cl | 0.37 | 0.23 |

| -NO2 | 0.71 | 0.78 |

| Source:[2] |

The positive values for both substituents indicate their electron-withdrawing nature. The larger values for the nitro group highlight its stronger electron-withdrawing capacity compared to the chloro group.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can reveal the electron density at different positions on the aromatic ring. Electron-withdrawing groups tend to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | 139.5 |

| C2 | 7.95 | 124.0 |

| C3 | - | 149.0 |

| C4 | - | 129.5 |

| C5 | 7.55 | 133.0 |

| C6 | 7.30 | 127.0 |

| CH3 | 2.50 | 20.0 |

| (Note: These are approximate values and can vary based on the solvent and experimental conditions. More precise, experimentally obtained data can be found in spectral databases.)[3][4] |

Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds in the IR spectrum are also influenced by electronic effects. The strong electron-withdrawing nature of the nitro group is evident from the characteristic asymmetric and symmetric stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Description |

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (methyl) | 2980 - 2870 | Stretching vibration |

| C=C (aromatic) | 1600 - 1450 | Ring stretching |

| NO2 (asymmetric stretch) | 1550 - 1530 | Strong electron withdrawal |

| NO2 (symmetric stretch) | 1360 - 1340 | Strong electron withdrawal |

| C-Cl | 800 - 600 | Stretching vibration |

| Source:[5] |

Reactivity

The electron-withdrawing effects of the chloro and nitro groups significantly impact the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The combined -I and -M effects of the nitro and chloro groups strongly deactivate the ring towards electrophilic attack. Further electrophilic substitution on this compound is generally difficult and requires harsh reaction conditions.[1] The directing effects of the substituents are as follows:

-

Methyl group (-CH3): Ortho, para-directing (activating)

-

Chloro group (-Cl): Ortho, para-directing (deactivating)

-

Nitro group (-NO2): Meta-directing (strongly deactivating)

The regioselectivity of an EAS reaction on this molecule will be a complex interplay of these directing effects.

Diagram 2: Directing effects in electrophilic aromatic substitution of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the C4 position for nucleophilic aromatic substitution.[1] The electron deficiency at this position facilitates the attack by a nucleophile and stabilizes the intermediate Meisenheimer complex. This makes the displacement of the chlorine atom by various nucleophiles a feasible and synthetically useful reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of p-chlorotoluene.[6]

Materials:

-

p-Chlorotoluene

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add p-chlorotoluene to the nitrating mixture while maintaining the temperature between 55-60°C.

-

After the addition is complete, stir the mixture at the same temperature for 15 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid product and wash it with cold water.

-

Dissolve the crude product in dichloromethane and wash with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

-

The product can be further purified by fractional distillation or recrystallization.[7]

Diagram 3: Workflow for the synthesis of this compound.

Kinetic Analysis of Nucleophilic Aromatic Substitution

The rate of nucleophilic substitution on this compound can be studied using UV-Vis spectrophotometry by monitoring the formation of the product over time. A general protocol, adaptable for this compound, is provided below.[8]

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., methanol (B129727) or acetonitrile)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of stock solutions of the nucleophile at different known concentrations.

-

Set the UV-Vis spectrophotometer to a wavelength where the product shows significant absorbance and the reactants have minimal absorbance.

-

Equilibrate the spectrophotometer cell holder to the desired reaction temperature.

-

For each kinetic run, place a known volume of the this compound solution into a cuvette.

-

Initiate the reaction by injecting a known volume of the nucleophile solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess to maintain pseudo-first-order conditions.

-

Record the absorbance at regular time intervals.

-

The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Conclusion

The electron-withdrawing effects of the chloro and nitro substituents in this compound render it a deactivated system towards electrophilic attack but an activated substrate for nucleophilic substitution at the 4-position. A thorough understanding of these electronic influences, supported by quantitative data and spectroscopic analysis, is essential for its effective utilization in organic synthesis and drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. web.viu.ca [web.viu.ca]

- 3. This compound | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(89-60-1) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

IUPAC name for 4-Chloro-3-nitrotoluene

An In-depth Technical Guide to 1-Chloro-4-methyl-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

The compound commonly known as 4-Chloro-3-nitrotoluene is a significant intermediate in organic synthesis. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-chloro-4-methyl-2-nitrobenzene .[1][2] This nomenclature prioritizes the substituents on the benzene (B151609) ring alphabetically when the locants are equivalent. However, "this compound" is widely used, treating toluene (B28343) as the parent structure. Other synonyms include 3-Nitro-4-chlorotoluene and 2-Chloro-5-methylnitrobenzene.[1][2]

Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate database searching and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-4-methyl-2-nitrobenzene[1][2] |

| CAS Number | 89-60-1[3][4] |

| Molecular Formula | C₇H₆ClNO₂[3][4] |

| Molecular Weight | 171.58 g/mol [1][3] |

| InChI Key | NWESJZZPAJGHRZ-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1][3][4] |

| EC Number | 201-922-8[3][4] |

Physicochemical Properties

1-Chloro-4-methyl-2-nitrobenzene is typically a clear, yellow liquid at room temperature.[5][6][7] Its physical and chemical properties are summarized below.

| Property | Value |

| Appearance | Clear yellow liquid[5][7] |

| Melting Point | 7 °C (lit.)[3][5] |

| Boiling Point | 260 °C at 745 mmHg (lit.)[3][5] |

| Density | 1.297 g/mL at 25 °C (lit.)[3][5] |

| Refractive Index (n20/D) | 1.558 (lit.)[3][5] |

| Flash Point | 113.9 °C / >230 °F[3][4] |

| Solubility | Limited solubility in water; more soluble in organic solvents such as benzene, toluene, and chloroform.[8] |

Synthesis Protocols

The industrial production of this compound relies on established electrophilic aromatic substitution reactions.

Industrial Synthesis: Nitration of p-Chlorotoluene

The most common industrial route is the nitration of p-chlorotoluene.[6] This method, while classical, requires careful control to manage isomer formation.

Methodology:

-

Reagent Preparation: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling.

-

Reaction: p-Chlorotoluene is slowly added to the nitrating mixture. The temperature must be carefully controlled to optimize the yield of the desired this compound isomer and minimize the formation of the 4-chloro-2-nitrotoluene (B43163) byproduct and dinitrated products.[6]

-

Quenching: After the reaction is complete, the mixture is poured over ice water to precipitate the crude product.

-

Workup and Purification: The solid product is filtered, washed with water to remove residual acid, and then neutralized. The separation of the 3-nitro (desired) and 2-nitro isomers is typically achieved via fractional distillation.[6]

Caption: Workflow for the nitration of p-chlorotoluene.

Alternative Synthesis from 4-methyl-2-nitrobenzoic acid

An alternative laboratory-scale synthesis has been documented, proceeding from 4-methyl-2-nitrobenzoic acid.[9]

Methodology:

-

Reactor Charging: A reactor tube equipped with a magnetic stirrer is charged sequentially with silver sulfate (B86663) (6.2 mg), copper acetate (B1210297) (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg).[5][9]

-

Solvent Addition: Dimethyl sulfoxide (B87167) (4 mL) is added as the solvent.[5][9]

-

Reaction Conditions: The reaction mixture is heated to 160 °C and stirred for 24 hours under an oxygen atmosphere.[5][9]

-

Quenching and Extraction: Upon completion, the reaction is quenched with distilled water and extracted three times with ethyl acetate (10 mL each).[5][9]

-

Isolation: The combined organic phases are concentrated under reduced pressure to yield the final product, 1-chloro-4-methyl-2-nitrobenzene.[5][9]

Key Reactions and Applications

1-Chloro-4-methyl-2-nitrobenzene is a versatile intermediate, primarily utilized for its reactive nitro and chloro groups.

Reduction of the Nitro Group

A common and critical reaction is the reduction of the nitro group to an amine, yielding 4-chloro-3-aminotoluene. This product is a precursor to various dyes and pharmaceuticals. Several methods exist, with the choice depending on scale and desired selectivity.

Methodology (Tin and Methanol Reduction):

-

Setup: The starting material, 1-chloro-4-methyl-2-nitrobenzene, is dissolved in a suitable solvent like methanol.[10]

-

Reagent Addition: Tin (Sn) metal is added to the solution, typically in a 2:1 molar ratio of Sn to the nitro compound.[10]

-

Reaction: The reaction proceeds, often with gentle heating, to reduce the nitro group. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is worked up. This may involve filtration to remove excess tin and its salts.

-

Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (DCM).[10]

-

Purification: The solvent is removed under reduced pressure to yield the crude amine, which can be further purified if necessary.

Caption: Reaction pathway for the reduction of the nitro group.

Role in Pharmaceutical Synthesis

This compound serves as a key building block in the development of complex therapeutic agents.

-

PARP-2 Inhibitors: It is used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been investigated as selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), a target in cancer therapy.[4][5]

-

Other Intermediates: It is also a precursor for 4-(2-hydroxyethylamino)-3-nitrotoluene, another valuable chemical intermediate.[3][5]

Safety and Handling

Proper handling of 1-chloro-4-methyl-2-nitrobenzene is essential due to its hazardous properties.

| Safety Aspect | Information |

| Signal Word | Warning[3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[3] |

| Precautionary Statements | P261, P264, P271, P273, P302+P352, P305+P351+P338[3] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[3] |

| Storage | Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][5] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water)[3] |

References

- 1. This compound | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. This compound technical grade 89-60-1 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 89-60-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique molecular structure, featuring a toluene (B28343) backbone with chloro and nitro functional groups, makes it a versatile intermediate in the production of a wide array of value-added chemicals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most notably, its applications as a key building block in the development of targeted therapeutics, particularly in the realm of oncology.

SMILES Notation: CC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 89-60-1 |

| Appearance | Clear yellow liquid |

| Melting Point | 7 °C |

| Boiling Point | 260 °C at 745 mmHg |

| Density | 1.297 g/mL at 25 °C |

| Refractive Index | n20/D 1.558 |

| Solubility | Insoluble in water; soluble in common organic solvents. |

| Kovats Retention Index | Standard non-polar: 1312; Semi-standard non-polar: 1351.8, 1361.5; Standard polar: 2039.[1] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Experimental Protocols

Method 1: Nitration of p-Chlorotoluene

This method involves the electrophilic aromatic substitution of p-chlorotoluene using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. This reaction yields a mixture of isomers, including the desired this compound and 4-chloro-2-nitrotoluene, which are then separated by fractional distillation.[2]

-

Materials: p-Chlorotoluene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

p-Chlorotoluene is added dropwise to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

The mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

-

The crude product is washed with water to remove excess acid.

-

The isomeric mixture is separated by fractional distillation under reduced pressure to yield pure this compound.

-

Method 2: From 4-Methyl-2-nitrobenzoic Acid

A laboratory-scale synthesis involves the decarboxylative chlorination of 4-methyl-2-nitrobenzoic acid.

-

Materials: 4-methyl-2-nitrobenzoic acid, silver sulfate (B86663), copper acetate (B1210297), 2,9-dimethyl-1,10-o-phenanthroline, sodium chloride, dimethyl sulfoxide (B87167) (DMSO).[3]

-

Procedure:

-

In a reaction vessel, 4-methyl-2-nitrobenzoic acid (36.2 mg), silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), and sodium chloride (17.5 mg) are combined.[3]

-

DMSO (4 mL) is added as the solvent.[3]

-

The mixture is heated to 160 °C and stirred for 24 hours under an oxygen atmosphere.[3]

-

After cooling, the reaction is quenched with distilled water.[3]

-

The product is extracted with ethyl acetate (3 x 10 mL).[3]

-

The combined organic phases are concentrated under reduced pressure to yield 1-chloro-4-methyl-2-nitrobenzene (this compound) with a reported yield of 51%.[3]

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its application is particularly notable in the development of selective inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are key targets in cancer therapy.

Synthesis of PARP-2 Selective Inhibitors

This compound is a precursor for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been identified as potent and selective inhibitors of PARP-2.[3] PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations.

Below is a generalized workflow for the synthesis of these inhibitors, starting from this compound.

The Role of PARP Inhibition in Cancer Therapy

PARP inhibitors have emerged as a significant class of anticancer drugs. Their mechanism of action is centered on the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unresolved DNA lesions trigger cell death.

Synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene

Another application of this compound is in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene.[3] This compound can serve as an intermediate for further chemical elaborations in the development of new chemical entities.

Representative Experimental Protocol:

While a direct protocol starting from this compound was not explicitly found, a representative procedure can be adapted from a similar nucleophilic aromatic substitution reaction.

-

Materials: this compound, ethanolamine (B43304), a non-nucleophilic base (e.g., N,N-diisopropylethylamine), and a suitable solvent (e.g., dry dichloromethane).

-

Procedure:

-

Dissolve this compound in the chosen solvent under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Slowly add ethanolamine to the reaction mixture.

-

Stir the reaction at room temperature overnight or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, wash the reaction mixture with an aqueous basic solution (e.g., 10% Na₂CO₃) to remove any unreacted starting materials and acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies like PARP inhibitors. Its reactivity, governed by the interplay of the chloro, nitro, and methyl substituents on the aromatic ring, allows for a range of chemical transformations, making it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic utility is paramount for its effective application in the discovery and development of novel therapeutic agents.

References

In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-nitrotoluene (CAS No: 89-60-1), a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 |

Signal Word: Danger

Pictograms:

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |